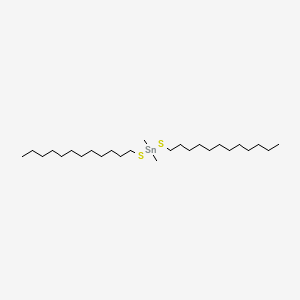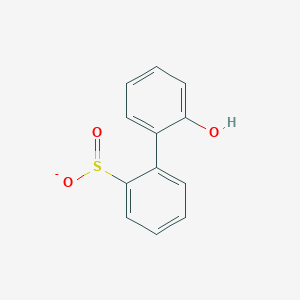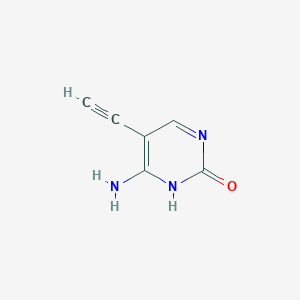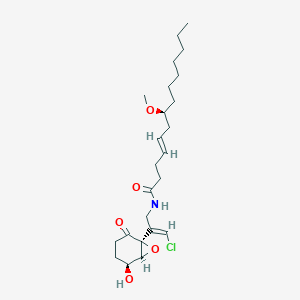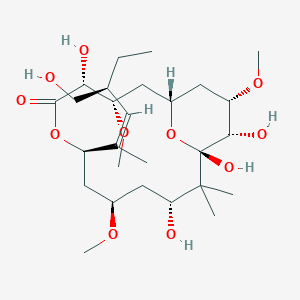- Inicio
- search for "esb1679304"
Sorry, we couldn't find anything regarding "
esb1679304
".
Tips
- Make sure all the words are spelled correctly
- Try rephrasing keywords or using synonyms
- Try our Structure Search tool

